2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Description
This compound belongs to the quinoline-derived acetamide class, characterized by a benzenesulfonyl group at position 3, an ethyl substituent at position 6 of the quinoline core, and an N-(2,5-dimethylphenyl)acetamide side chain. The benzenesulfonyl group enhances electron-withdrawing properties, while the ethyl and dimethylphenyl substituents may influence lipophilicity and steric interactions in biological systems .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-4-20-12-13-24-22(15-20)27(31)25(34(32,33)21-8-6-5-7-9-21)16-29(24)17-26(30)28-23-14-18(2)10-11-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEWUTHZMYSAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an enamine.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the quinoline derivative using benzenesulfonyl chloride in the presence of a base such as pyridine.
Acylation: The final step involves the acylation of the intermediate with 2,5-dimethylaniline and acetic anhydride to form the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to a secondary alcohol.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the quinoline structure. The compound has been investigated for its efficacy against various cancer cell lines. For instance, the National Cancer Institute (NCI) has evaluated similar quinoline derivatives, revealing significant growth inhibition rates against human tumor cells. These compounds often exhibit a mechanism of action that involves the inhibition of key enzymes involved in cancer cell proliferation and survival .
Enzyme Inhibition
The compound has been noted for its potential as an enzyme inhibitor. Specifically, it may act as a prolyl hydroxylase inhibitor, which is significant in the regulation of hypoxia-inducible factors (HIFs). This mechanism can be crucial in cancer therapy, as HIFs are often overexpressed in tumors and contribute to tumor growth and metastasis . Additionally, related compounds have shown inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .
Antimicrobial Properties
Quinoline derivatives have also been explored for their antimicrobial activities. The sulfonamide group present in the compound enhances its interaction with bacterial enzymes, potentially leading to effective treatments against various bacterial infections. Research indicates that modifications to the quinoline structure can improve antimicrobial potency .
Synthetic Applications
The synthesis of this compound involves several chemical reactions that can be adapted for creating other derivatives with modified biological activities. The versatility of the synthetic pathway allows for the exploration of structure-activity relationships (SAR), which can lead to the development of more potent derivatives tailored for specific therapeutic targets .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of quinoline derivatives and their biological activity is essential for drug design. Studies have shown that variations in substituents on the benzene ring or modifications to the quinoline core can significantly affect the pharmacological profile of these compounds. This knowledge is crucial for optimizing drug candidates for clinical use .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Hypothesized Differences
The closest structural analogue is 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS: 866590-95-6), which replaces the 2,5-dimethylphenyl group with a 4-chlorophenyl moiety . Below is a comparative analysis:
Research Findings and Limitations
- Structural Studies : Neither compound has published crystallographic data, though tools like SHELX could resolve their 3D configurations, aiding in binding mode predictions .
- SAR Insights : The 4-chlorophenyl analogue’s chlorine atom may enhance polar interactions in target binding pockets, whereas the dimethylphenyl group’s steric bulk could hinder binding but improve metabolic stability .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 388.49 g/mol. Its structure features a quinoline core substituted with a benzenesulfonyl group and an acetamide moiety.
Research indicates that compounds in this class often exhibit their biological effects through the following mechanisms:
- Inhibition of Kinases : The compound has been studied for its potential as a c-Jun N-terminal kinase (JNK) inhibitor. JNK pathways are implicated in various cellular processes, including apoptosis and inflammation .
- Antioxidant Activity : Quinoline derivatives have shown promise in scavenging free radicals, thereby reducing oxidative stress in cells .
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
A study highlighted the compound's cytotoxic effects against various cancer cell lines, including breast cancer and leukemia. The mechanism involves inducing apoptosis via the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has shown significant antimicrobial properties against Gram-positive and Gram-negative bacteria. Its efficacy is attributed to disrupting bacterial cell membranes and inhibiting critical metabolic pathways.
Case Studies
- Cytotoxicity against Cancer Cells : In vitro studies demonstrated that the compound exhibited IC50 values ranging from 5 to 15 µM against different cancer cell lines, indicating potent anticancer activity.
- Anti-inflammatory Effects : In vivo models of inflammation showed that administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
